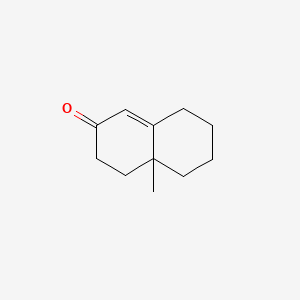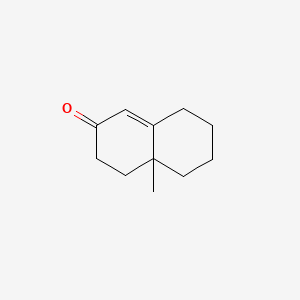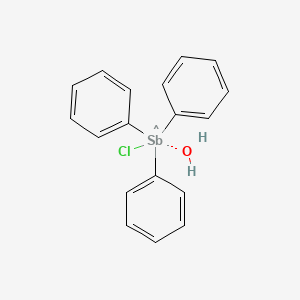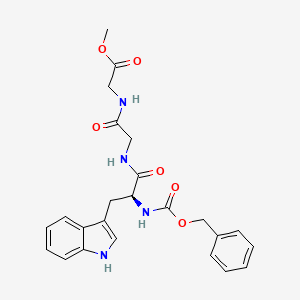
Cbz-Trp-Gly-Gly-OMe
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cbz-Trp-Gly-Gly-OMe, also known as benzyloxycarbonyl-tryptophan-glycine-glycine-methyl ester, is a synthetic peptide derivative. This compound is part of a class of molecules known as peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in biological processes and have significant applications in medicinal chemistry and drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Trp-Gly-Gly-OMe typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of tryptophan using a benzyloxycarbonyl (Cbz) group. The protected tryptophan is then coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The resulting dipeptide is further coupled with another glycine molecule under similar conditions. Finally, the carboxyl group of the terminal glycine is esterified using methanol and a catalyst like sulfuric acid to obtain the methyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple coupling and deprotection steps efficiently. The use of solid-phase peptide synthesis (SPPS) techniques allows for the rapid and high-yield production of peptides, including this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Cbz-Trp-Gly-Gly-OMe undergoes various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The Cbz protecting group can be removed by catalytic hydrogenation using palladium on carbon.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Aqueous sodium hydroxide, methanol.
Major Products Formed
Oxidation: Oxidized tryptophan derivatives.
Reduction: Deprotected peptide (Trp-Gly-Gly-OMe).
Substitution: Carboxylic acid derivative (Cbz-Trp-Gly-Gly-OH).
Wissenschaftliche Forschungsanwendungen
Cbz-Trp-Gly-Gly-OMe has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and peptide-based drugs.
Biology: Studied for its interactions with enzymes and receptors, providing insights into protein-peptide interactions.
Medicine: Potential therapeutic applications due to its ability to mimic natural peptides and interact with biological targets.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques
Wirkmechanismus
The mechanism of action of Cbz-Trp-Gly-Gly-OMe involves its interaction with specific molecular targets, such as enzymes and receptors. The tryptophan residue plays a crucial role in binding to these targets through hydrophobic interactions and hydrogen bonding. The peptide can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific target and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cbz-Gly-Gly-OMe: A simpler dipeptide with similar protective groups but lacking the tryptophan residue.
Cbz-Trp-Gly-OMe: A tripeptide missing one glycine residue compared to Cbz-Trp-Gly-Gly-OMe.
Cbz-Gly-Leu-Trp-OBzl: A more complex peptide with different amino acid residues and a benzyl ester group
Uniqueness
This compound is unique due to the presence of the tryptophan residue, which imparts specific binding properties and biological activity. The combination of glycine residues provides flexibility to the peptide chain, allowing it to adopt various conformations and interact with different targets .
Eigenschaften
CAS-Nummer |
20696-67-7 |
|---|---|
Molekularformel |
C24H26N4O6 |
Molekulargewicht |
466.5 g/mol |
IUPAC-Name |
methyl 2-[[2-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]acetate |
InChI |
InChI=1S/C24H26N4O6/c1-33-22(30)14-26-21(29)13-27-23(31)20(11-17-12-25-19-10-6-5-9-18(17)19)28-24(32)34-15-16-7-3-2-4-8-16/h2-10,12,20,25H,11,13-15H2,1H3,(H,26,29)(H,27,31)(H,28,32)/t20-/m0/s1 |
InChI-Schlüssel |
PAYVYPBIOYNRJK-FQEVSTJZSA-N |
Isomerische SMILES |
COC(=O)CNC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
COC(=O)CNC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


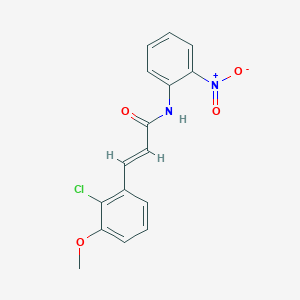
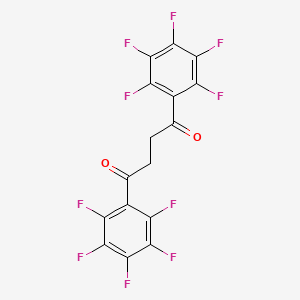
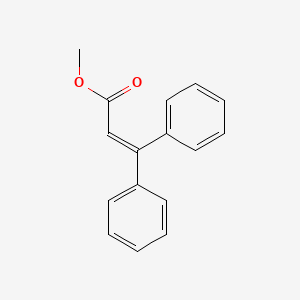


![Tricyclo[4.3.3.0.(1,6)]dodecan-8,11-dione](/img/structure/B11949783.png)
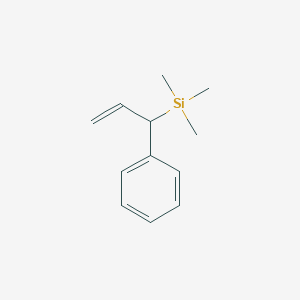
![Bicyclo[5.2.1]decan-10-one](/img/structure/B11949802.png)
